Cas no 911228-95-0 (N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)

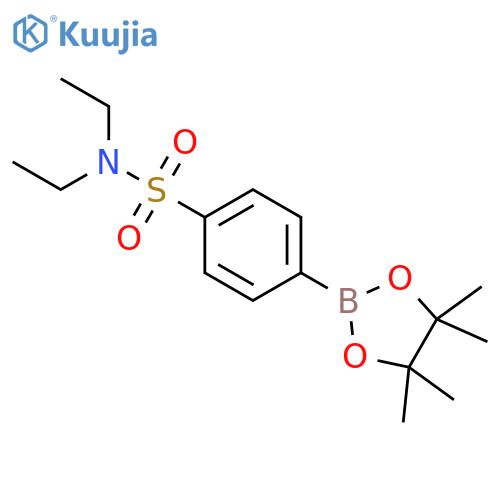

911228-95-0 structure

商品名:N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

CAS番号:911228-95-0

MF:C16H26BNO4S

メガワット:339.257943630219

MDL:MFCD27957314

CID:3166236

PubChem ID:57882095

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

- AKOS022168229

- AS-2796

- CS-0176014

- SB83417

- 4-(N,N-Diethylsulfonyl)phenylboronic acid pinacol ester

- N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

- MFCD27957314

- N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

- SCHEMBL471553

- G64223

- 911228-95-0

- N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

-

- MDL: MFCD27957314

- インチ: InChI=1S/C16H26BNO4S/c1-7-18(8-2)23(19,20)14-11-9-13(10-12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3

- InChIKey: CRSLAGARSMICFC-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)B2OC(C)(C)C(C)(C)O2

計算された属性

- せいみつぶんしりょう: 339.1675597g/mol

- どういたいしつりょう: 339.1675597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 487

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.2Ų

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-2796-1MG |

N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |

911228-95-0 | >95% | 1mg |

£37.00 | 2025-02-08 | |

| TRC | D494558-500mg |

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |

911228-95-0 | 500mg |

$ 95.00 | 2022-06-05 | ||

| AK Scientific | AMTB806-5g |

4-(N,N-diethylsulfonyl)phenylboronic acid pinacol ester |

911228-95-0 | 97% | 5g |

$372 | 2025-02-18 | |

| abcr | AB524457-1 g |

4-(N,N-Diethylsulfonyl)phenylboronic acid pinacol ester |

911228-95-0 | 1g |

€215.70 | 2023-04-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246684-1g |

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

911228-95-0 | 95+% | 1g |

¥845.00 | 2024-04-25 | |

| abcr | AB524457-1g |

4-(N,N-Diethylsulfonyl)phenylboronic acid pinacol ester; . |

911228-95-0 | 1g |

€162.10 | 2025-02-20 | ||

| A2B Chem LLC | AI86811-250mg |

N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

911228-95-0 | 95+% | 250mg |

$58.00 | 2024-05-20 | |

| abcr | AB524457-5 g |

4-(N,N-Diethylsulfonyl)phenylboronic acid pinacol ester |

911228-95-0 | 5g |

€646.60 | 2023-04-17 | ||

| Key Organics Ltd | AS-2796-5MG |

N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |

911228-95-0 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | AS-2796-5G |

N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide |

911228-95-0 | >95% | 5g |

£219.00 | 2025-02-08 |

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide 関連文献

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

911228-95-0 (N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:911228-95-0)N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

清らかである:99%

はかる:5g

価格 ($):238.0